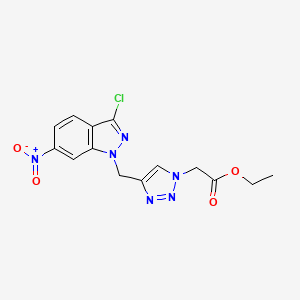
SARS-CoV-2-IN-20
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-20 is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a broader class of inhibitors designed to target specific proteins within the virus, thereby hindering its ability to replicate and spread within the host.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-20 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent transformation into the final product. Common synthetic routes may involve:
Formation of the Core Structure: This step often involves the use of starting materials such as aromatic or heteroaromatic compounds, which are subjected to various reactions like Friedel-Crafts acylation or alkylation.
Functional Group Modifications: The core structure is then modified through reactions such as halogenation, nitration, or sulfonation to introduce functional groups that are essential for the compound’s activity.
Coupling Reactions: Key intermediates are coupled using reagents like palladium catalysts in Suzuki or Heck coupling reactions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) would be essential in the industrial setting.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-20 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride to form different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using reagents like halogens, alkyl halides, or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
SARS-CoV-2-IN-20 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate its interaction with viral proteins and its inhibitory effects on viral replication.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by inhibiting key viral enzymes.
Industry: Utilized in the development of diagnostic tools and antiviral coatings for surfaces.
作用機序
SARS-CoV-2-IN-20 exerts its effects by targeting specific proteins within the SARS-CoV-2 virus. The primary molecular target is the main protease (Mpro), which is essential for viral replication. By binding to the active site of Mpro, this compound inhibits its enzymatic activity, thereby preventing the virus from processing its polyproteins into functional units necessary for replication. This inhibition disrupts the viral life cycle and reduces the viral load in the host.
類似化合物との比較
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Nirmatrelvir: A protease inhibitor similar to SARS-CoV-2-IN-20, used in combination with ritonavir.
Molnupiravir: An antiviral that induces mutations in the viral RNA, leading to error catastrophe.
Uniqueness
This compound is unique in its specific targeting of the main protease (Mpro) of SARS-CoV-2, which is a critical enzyme for viral replication. This specificity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent. Additionally, its chemical structure allows for modifications that can improve its efficacy and pharmacokinetic properties.
特性
分子式 |
C24H30N2O2 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
N,N-diethyl-2-[2-(4-propoxyphenyl)quinolin-4-yl]oxyethanamine |
InChI |
InChI=1S/C24H30N2O2/c1-4-16-27-20-13-11-19(12-14-20)23-18-24(28-17-15-26(5-2)6-3)21-9-7-8-10-22(21)25-23/h7-14,18H,4-6,15-17H2,1-3H3 |
InChIキー |
SHIKXKJXWQEZOU-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



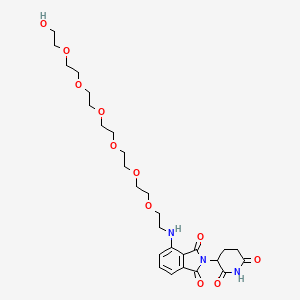
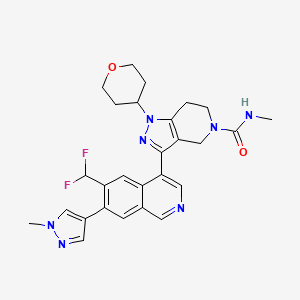
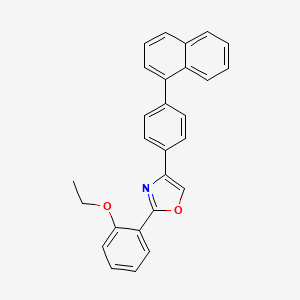
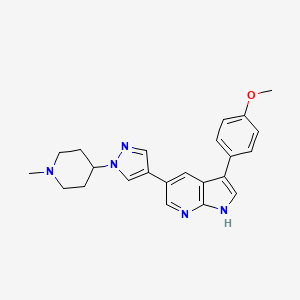
![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)
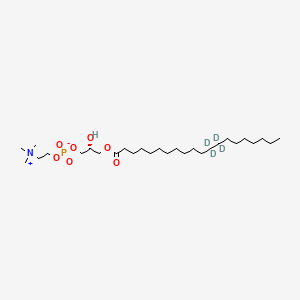
![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)
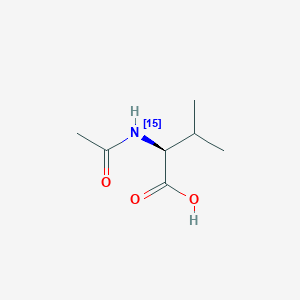
![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)


![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)
